2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)-
Description
The compound 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- (CAS: 1004316-88-4), commonly known as Cobicistat, is a synthetic small molecule with the molecular formula C₄₀H₅₃N₇O₅S₂ and a molecular weight of 776.03 g/mol . It is a potent and selective inhibitor of cytochrome P450 3A (CYP3A), primarily used as a pharmacokinetic enhancer in HIV therapy to boost the efficacy of antiretroviral drugs like elvitegravir .
Key structural features include:
Properties
Molecular Formula |
C36H47N7O4S2 |
|---|---|
Molecular Weight |
705.9 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-4-amino-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C36H47N7O4S2/c1-25(2)34-40-30(23-48-34)21-43(3)35(45)42-32(16-17-37)33(44)39-28(18-26-10-6-4-7-11-26)14-15-29(19-27-12-8-5-9-13-27)41-36(46)47-22-31-20-38-24-49-31/h4-13,20,23-25,28-29,32H,14-19,21-22,37H2,1-3H3,(H,39,44)(H,41,46)(H,42,45)/t28-,29-,32+/m1/s1 |
InChI Key |
HYMRCMPXDULDOD-PUCLRWMGSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN)C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN)C(=O)NC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazole ring, followed by the introduction of the aminoethyl and phenylmethyl groups. The final steps involve the formation of the ester linkage and the incorporation of the tetraazatridecanoic acid backbone. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole and amine groups can be oxidized under specific conditions, leading to the formation of sulfoxides or nitroso compounds.
Reduction: The carbonyl groups in the dioxo structure can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and amine groups are key functional moieties that enable binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Ritonavir (CAS: 155213-67-5)
Ritonavir shares a similar role as a CYP3A inhibitor in HIV therapy but differs structurally and pharmacologically:
| Parameter | Cobicistat | Ritonavir |
|---|---|---|
| Molecular Formula | C₄₀H₅₃N₇O₅S₂ | C₃₇H₄₈N₆O₅S₂ |
| Molecular Weight | 776.03 g/mol | 720.94 g/mol |
| Key Substituents | Morpholinylethyl group at position 9 | Hydroxy group at position 4 |
| Therapeutic Use | CYP3A inhibitor (no intrinsic antiviral activity) | CYP3A inhibitor and protease inhibitor |
| Metabolism | Non-enzymatic degradation | Hepatic CYP3A4 metabolism |
| Drug-Drug Interactions | Lower risk due to lack of enzyme induction | Higher risk due to enzyme induction |
Ritonavir’s hydroxy group at position 4 enhances its protease inhibitory activity but increases metabolic liability, necessitating higher doses. Cobicistat’s morpholinylethyl group improves selectivity for CYP3A, reducing off-target effects .
2,7,10,12-Tetraazapentadecanoic acid, 4-hydroxy-14-methyl-12-[[2-(1-methylethyl)-4-thiazolyl]methyl]-8,11-dioxo-3,6-bis(phenylmethyl)-,5-thiazolylmethyl ester, (3S,4S,6S)-
This compound (reported in ) shares 97.8% structural similarity with Cobicistat but is elongated by two methylene groups (pentadecanoic vs. tridecanoic backbone). Key differences include:
(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide
This compound (CAS: TRC-H825640-100MG) features:
Elvitegravir-Boosting Analogues
Compounds like GS-9350 (a synonym for Cobicistat) and Ritonavir analogues (e.g., A-84538) share overlapping roles but differ in:
- Backbone rigidity: Cobicistat’s tridecanoic acid vs. Ritonavir’s cyclic ureas.
- Synthetic Routes : Cobicistat is synthesized via microwave-assisted coupling, whereas Ritonavir requires multi-step enzymatic resolution .
Structural and Functional Insights
Impact of Substituents on Activity
- Thiazolyl Groups : Essential for CYP3A binding in both Cobicistat and Ritonavir.
- Phenylmethyl Groups : Enhance membrane permeability but may increase toxicity.
- Morpholinylethyl vs. Hydroxy Groups : Morpholinylethyl improves metabolic stability, while hydroxy groups enhance solubility .
Biological Activity
2,7,10,12-Tetraazatridecanoic acid and its derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on one specific derivative: 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S) . The compound's structure suggests potential interactions with biological targets that may lead to therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its chemical reactivity and biological activity. The thiazole rings and the dioxo groups are particularly significant for their potential interactions with enzymes and receptors.
Antimicrobial Properties
Research indicates that derivatives of tridecanoic acid exhibit notable antibacterial properties. For instance, tridecanoic acid methyl ester (TAME) has been shown to disrupt cellular morphology in various bacterial strains such as Enterococcus faecalis and Salmonella enterica, leading to cell lysis at concentrations of 375 μg/ml and 750 μg/ml respectively . The mechanism involves binding to bacterial DNA gyrase B, which is crucial for DNA replication and maintenance .
Table 1: Antibacterial Activity of TAME
| Bacterial Strain | Concentration (μg/ml) | Effect |
|---|---|---|
| E. faecalis | 375 | Cell lysis |
| S. enterica | 750 | Cell lysis |
| E. coli | Variable | Disruption of morphology |
The biological activity of the compound can be attributed to its ability to interact with various cellular targets:
- DNA Gyrase Inhibition : The compound binds to DNA gyrase B, causing conformational changes that inhibit bacterial DNA replication .
- Cell Membrane Disruption : It induces autolysis in bacterial cells by disrupting membrane integrity .
Study on Antibacterial Efficacy
A study conducted by Misra et al. highlighted the antibacterial effects of TAME derived from Monochoria hastata. The study utilized agar-well diffusion methods to assess antibacterial activity against multiple strains. Results showed significant inhibition zones compared to standard antibiotics like ampicillin .
Antiviral Potential
Although direct studies on the antiviral effects of the specific compound are scarce, related compounds have been shown to inhibit HIV protease effectively . This opens avenues for further research into the antiviral properties of this derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
